molecular formula C7H3BrF6N2 B6215412 4-bromo-3,6-bis(trifluoromethyl)pyridin-2-amine CAS No. 2742657-64-1

4-bromo-3,6-bis(trifluoromethyl)pyridin-2-amine

Cat. No.: B6215412
CAS No.: 2742657-64-1
M. Wt: 309
InChI Key:
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Description

4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed amination reaction, where 2-bromo-5-(trifluoromethyl)pyridine is reacted with corresponding aromatic amines in the presence of a Pd(dba)2/BINAP catalytic system . This method provides good to high yields and is characterized by its efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic systems, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while substitution reactions can produce a range of substituted pyridines.

Mechanism of Action

The mechanism of action of 4-bromo-3,6-bis(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and electronic properties, facilitating its binding to target sites. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of its substituents, which confer distinct electronic and steric properties. These characteristics make it particularly suitable for applications requiring high specificity and potency, such as targeted drug design and advanced material synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-3,6-bis(trifluoromethyl)pyridin-2-amine involves the introduction of a bromine atom and two trifluoromethyl groups onto a pyridine ring, followed by the introduction of an amino group at the 2-position of the pyridine ring.", "Starting Materials": [ "2,6-bis(trifluoromethyl)pyridine", "bromine", "ammonia" ], "Reaction": [ "Step 1: 2,6-bis(trifluoromethyl)pyridine is reacted with bromine in the presence of a Lewis acid catalyst, such as aluminum trichloride, to yield 4-bromo-2,6-bis(trifluoromethyl)pyridine.", "Step 2: 4-bromo-2,6-bis(trifluoromethyl)pyridine is then reacted with trifluoromethyl lithium in the presence of a palladium catalyst, such as palladium on carbon, to yield 4-bromo-3,6-bis(trifluoromethyl)pyridine.", "Step 3: Finally, 4-bromo-3,6-bis(trifluoromethyl)pyridine is reacted with ammonia in the presence of a reducing agent, such as sodium borohydride, to yield 4-bromo-3,6-bis(trifluoromethyl)pyridin-2-amine." ] }

CAS No.

2742657-64-1

Molecular Formula

C7H3BrF6N2

Molecular Weight

309

Purity

95

Origin of Product

United States

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